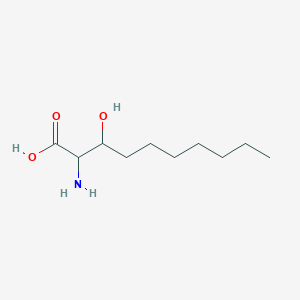
2-Amino-3-hydroxydecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxydecanoic acid is a non-proteinogenic amino acid that is a segment of the linear pentapeptide microginin. This compound is notable for its presence in natural products and its biological activity, particularly in the inhibition of angiotensin-converting enzyme, which is responsible for the vasoconstriction of blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxydecanoic acid involves the directed manipulation of functional groups at C3 and C4 of D-glucose. Several approaches have been developed for its stereoselective synthesis, including:
Enantioselective introduction of amino- and hydroxy-groups: to olefinic acid by asymmetric epoxidation, dihydroxylation, or aminohydroxylation.
Asymmetric synthesis of β-lactams: by a Staudinger reaction between ketene and imine to give the corresponding amino acids.
Lewis acid-catalyzed multicomponent condensation reactions: of aldehyde, an amine, and ketene silyl acetal derivatives to obtain vicinal hydroxylamino acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amino and hydroxy derivatives .
Scientific Research Applications
2-Amino-3-hydroxydecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its role in enzyme inhibition and its potential therapeutic applications.
Medicine: It is a component of microginin, which is used as an antihypertensive agent due to its activity against angiotensin-converting enzyme.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxydecanoic acid involves its interaction with specific molecular targets, such as the angiotensin-converting enzyme. This interaction inhibits the enzyme’s activity, leading to reduced vasoconstriction and lower blood pressure. The compound’s structure allows it to bind effectively to the enzyme, blocking its active site and preventing substrate conversion .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other non-proteinogenic amino acids like bestatin and valinoctin, which also contain α-hydroxy-β-amino acid fragments. These compounds share structural similarities and biological activities .
Uniqueness
2-Amino-3-hydroxydecanoic acid is unique due to its specific configuration and its role in the inhibition of angiotensin-converting enzyme. Its presence in natural products like microginin and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
CAS No. |
50730-86-4 |
|---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-amino-3-hydroxydecanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14) |
InChI Key |
JZACFUWLXSNNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















